molecular formula C44H69N11O20 B1630809 (2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1630809
M. Wt: 1072.1 g/mol
InChI Key: AYXDLUGNBPVAHO-VZWDUYIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid is a multicopper oxidase enzyme that was first discovered in 1883. It is widely distributed across all kingdoms of life, including plants, fungi, bacteria, and insects . This compound catalyzes the oxidation of a variety of phenolic substrates, leading to the formation of radicals and the reduction of oxygen to water . This enzyme plays a crucial role in various biological processes, including lignin degradation, pigment formation, and detoxification of environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid can be produced through various biotechnological methods. One common approach involves the cultivation of fungi or bacteria that naturally produce laccase. The enzyme is then extracted and purified from the culture medium .

Industrial Production Methods: Industrial production of laccase often involves the use of genetically modified microorganisms to enhance yield and stability. Immobilization techniques, such as binding laccase to solid supports, are also employed to improve enzyme recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid primarily catalyzes oxidation reactions. It can oxidize phenols, aromatic amines, and other substrates by transferring electrons to molecular oxygen, which is reduced to water .

Common Reagents and Conditions: this compound-mediated reactions typically require mild conditions, such as neutral pH and ambient temperature. Mediators, such as 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are often used to enhance the enzyme’s activity and broaden its substrate range .

Major Products: The major products of laccase-catalyzed reactions include quinones, dimers, and oligomers formed through oxidative coupling of phenolic substrates .

Scientific Research Applications

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in various fields:

Properties

Molecular Formula

C44H69N11O20

Molecular Weight

1072.1 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C44H69N11O20/c1-7-19(4)34(43(73)55-14-8-9-27(55)44(74)75)54-38(68)22(10-12-28(46)56)49-37(67)23(11-13-29(57)58)48-36(66)21(6)47-39(69)24(15-30(59)60)50-40(70)25(16-31(61)62)51-41(71)26(17-32(63)64)52-42(72)33(18(2)3)53-35(65)20(5)45/h18-27,33-34H,7-17,45H2,1-6H3,(H2,46,56)(H,47,69)(H,48,66)(H,49,67)(H,50,70)(H,51,71)(H,52,72)(H,53,65)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,74,75)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,33-,34-/m0/s1

InChI Key

AYXDLUGNBPVAHO-VZWDUYIWSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

sequence

AVDDDAEQIP

Synonyms

Laccase
Laccase B
Laccase I
Laccase II
Laccase III
Oxidase, p-Diphenol
Oxidase, Urishiol
p Diphenol Oxidase
p-Diphenol Oxidase
Urishiol Oxidase

Origin of Product

United States

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